molecular formula C18H12F3N3O2 B11296049 4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile

4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile

Cat. No.: B11296049
M. Wt: 359.3 g/mol
InChI Key: OPRTZPSNJSRUST-UHFFFAOYSA-N
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Description

4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzimidazole core can intercalate with DNA, disrupting its structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Trifluoromethylbenzimidazole: Similar structure but lacks the dioxino ring.

    Benzonitrile derivatives: Similar structure but lacks the benzimidazole core.

Uniqueness

4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile is unique due to its combination of a benzimidazole core, a trifluoromethyl group, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]methyl]benzonitrile

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)17-23-13-7-15-16(26-6-5-25-15)8-14(13)24(17)10-12-3-1-11(9-22)2-4-12/h1-4,7-8H,5-6,10H2

InChI Key

OPRTZPSNJSRUST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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